![molecular formula C11H11ClN2 B15296558 3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
3H,4H,9H-pyrido[3,4-b]indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a chemical compound that belongs to the class of β-carbolines These compounds are known for their tricyclic structure, which includes an indole ring system fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the β-carboline structure . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
3H,4H,9H-pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
3H,4H,9H-pyrido[3,4-b]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It is known to intercalate with DNA, inhibiting the activity of certain enzymes and affecting gene expression . Additionally, it can modulate the activity of neurotransmitter receptors and enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: A parent compound of the β-carbolines, known for its biological activities.
1-Methyl-9H-pyrido[3,4-b]indole: A methylated derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: A reduced form with unique chemical reactivity.
Uniqueness
3H,4H,9H-pyrido[3,4-b]indole hydrochloride is unique due to its specific structural features and the presence of a hydrochloride group, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C11H10N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,7,13H,5-6H2;1H |
InChI Key |
CQAITBGPYXWPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


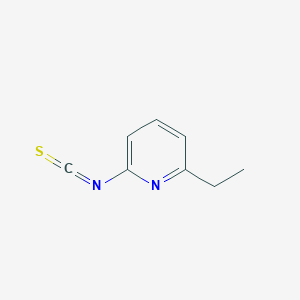
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
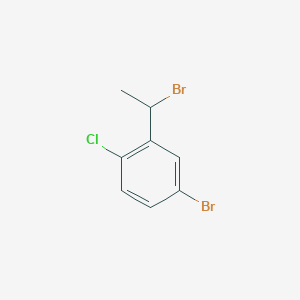
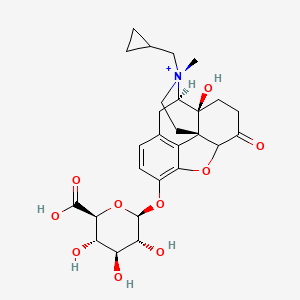
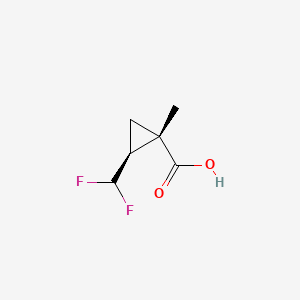
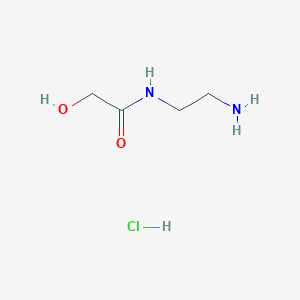
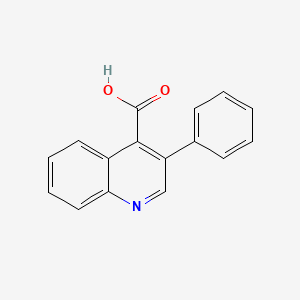
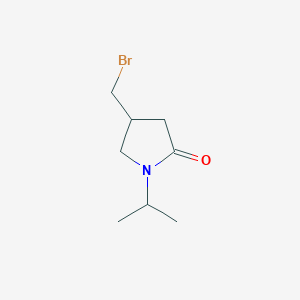
amine](/img/structure/B15296538.png)
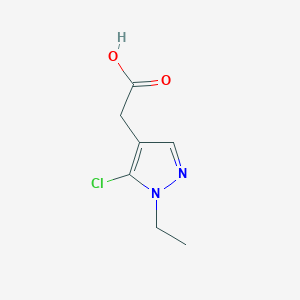
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
